1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
This compound features a pyrazole core substituted at the 1-position with a tetrahydrofuran-3-ylmethyl group and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) moiety. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in drug discovery and materials science . The tetrahydrofuran (THF) substituent enhances solubility and may influence metabolic stability compared to bulkier or more lipophilic groups.
Properties
IUPAC Name |
1-(oxolan-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)12-7-16-17(9-12)8-11-5-6-18-10-11/h7,9,11H,5-6,8,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXMQPNLUPBRCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCOC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Halopyrazole Intermediate
A common precursor is 4-bromo-1-substituted pyrazole, which can be synthesized by bromination of pyrazole derivatives or by direct substitution on pyrazole rings. For example, 4-bromo-1,3,5-trimethylpyrazole is prepared and used as a substrate for further functionalization.
Lithiation and Borylation to Install the Boronate Ester
-
- The 4-bromo-pyrazole intermediate is treated with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at low temperature (-78 °C) under nitrogen atmosphere to generate the corresponding pyrazolyl lithium species.
- Subsequently, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added dropwise at -78 °C.
- The reaction mixture is allowed to warm to ambient temperature and stirred overnight to complete the borylation.
-
- The reaction is quenched with ethyl acetate and filtered through diatomaceous earth.
- The filtrate is concentrated and purified by silica gel chromatography using a gradient of ethyl acetate in hexanes to isolate the boronate ester as a white crystalline solid.
- Yields reported are typically around 70–80%.
Introduction of the Tetrahydrofuran-3-ylmethyl Group at N-1
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- The N-1 position of the pyrazole can be alkylated with tetrahydrofuran-3-ylmethyl halides or alcohol derivatives under basic conditions.
- Alternatively, Mitsunobu-type reactions or nucleophilic substitution using activated leaving groups on the tetrahydrofuran-3-ylmethyl moiety can be employed.
- A representative procedure involves reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with tetrahydrofuran-3-ylmethyl alcohol in the presence of triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in THF at 0 °C to room temperature, affording the desired N-substituted pyrazole boronate ester.
Summary of Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Lithiation | n-BuLi in THF | -78 °C to RT | ~20 min to overnight | 70–80 | Under inert atmosphere |
| Borylation | 2-isopropoxy-4,4,5,5-tetramethyl-dioxaborolane | -78 °C to RT | Overnight | 70–80 | Slow warming to ambient temp |
| N-1 Alkylation (Mitsunobu) | Tetrahydrofuran-3-ylmethyl alcohol, PPh3, DIAD | 0 °C to RT | Several hours | 90+ | Mild conditions, high selectivity |
| Purification | Silica gel chromatography / Reverse-phase HPLC | Ambient | — | — | Ethyl acetate/hexanes or MeCN/H2O |
Research Findings and Notes
- The lithiation-borylation sequence is a well-established method for installing boronate esters on heteroaromatic rings, providing high regioselectivity and good yields.
- The tetrahydrofuran-3-ylmethyl substituent introduction via Mitsunobu reaction is favored for its mild reaction conditions and compatibility with sensitive boronate esters.
- The compound’s stability and purity are enhanced by careful chromatographic purification, often involving reverse-phase techniques with acidic modifiers to prevent decomposition.
- The predicted physical properties such as density (1.16 g/cm³) and boiling point (~406 °C) align with the compound’s molecular structure and functional groups.
Chemical Reactions Analysis
Types of Reactions
1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the pyrazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole ring or the tetrahydrofuran group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction could lead to partially or fully reduced pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The incorporation of the pyrazole framework is significant in medicinal chemistry due to its biological activity. Pyrazoles have been recognized for their anti-inflammatory, analgesic, and anticancer properties. The specific compound may exhibit enhanced bioactivity due to the presence of the tetrahydrofuran and boron functionalities.
Case Study: Anticancer Activity
Research has shown that compounds containing boron can enhance the efficacy of anticancer drugs by improving their pharmacokinetic properties. For instance, studies on similar boron-containing compounds have indicated increased selectivity towards cancer cells while minimizing toxicity to normal cells .
Organic Synthesis
The compound can serve as a versatile intermediate in organic synthesis. The tetrahydrofuran moiety acts as a solvent and a reactive site for various coupling reactions.
Synthetic Pathways:
- Cross-Coupling Reactions: The boron atom can participate in Suzuki or Negishi coupling reactions, allowing for the formation of complex organic molecules.
- Functionalization: The tetrahydrofuran ring can be functionalized at various positions to create derivatives with tailored properties for specific applications .
Material Science
Due to its unique structural characteristics, this compound could be explored for applications in material science, particularly in the development of new polymers or as a precursor for advanced materials.
Example Application: Polymer Synthesis
The incorporation of the tetrahydrofuran unit may lead to polymers with improved mechanical properties and thermal stability. Such materials could find use in coatings, adhesives, or composites .
Mechanism of Action
The mechanism by which 1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boron group could also play a role in facilitating these interactions.
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Nitrogen
- 1-(2,2-Diethoxyethyl)-4-(4-(dioxaborolan-2-yl)phenyl)-1H-pyrazole (Compound 10) Substituent: Diethoxyethyl group. Synthesis: Alkylation of pyrazole with 2-bromo-1,1-diethoxyethane .
1-Isopropyl-4-(4-(dioxaborolan-2-yl)phenyl)-1H-pyrazole (Compound 106)
1-(Oxan-2-yl)-5-(dioxaborolan-2-yl)-1H-pyrazole
Boronate Ester Position and Electronic Effects
1-Methyl-4-(dioxaborolan-2-yl)-1H-pyrazole
1-[3-(Dioxaborolan-2-yl)phenyl]-1H-pyrazole
- Substituent: Boronate ester attached to a phenyl ring.
- Reactivity: Enhanced conjugation with the aromatic ring stabilizes the boronate ester, improving shelf life .
- Key Difference: The aryl-boronate configuration enables biaryl synthesis via Suzuki coupling, whereas the THF-methyl derivative is more suited for alkylation or functionalization at the pyrazole core.
Solubility and Lipophilicity
The THF-methyl group balances lipophilicity and solubility, making the target compound suitable for both organic and aqueous-phase reactions.
Biological Activity
The compound 1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 894807-98-8) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound features a unique structure combining a tetrahydrofuran moiety and a dioxaborolane group attached to a pyrazole ring. Its molecular formula is , indicating the presence of boron in its structure, which is often associated with biological activity.
Research indicates that pyrazoles and their derivatives can interact with various biological targets. The specific mechanism of action for this compound may involve modulation of enzyme activity or receptor interaction, similar to other pyrazole derivatives that have shown anti-inflammatory and anticancer properties .
2. Pharmacological Studies
Recent studies have highlighted the importance of the dioxaborolane moiety in enhancing the pharmacological profile of pyrazole compounds. For instance, compounds with similar structures have been studied for their ability to act as agonists or antagonists for various receptors involved in metabolic processes .
Anticancer Activity
In a study on substituted pyrazoles, compounds similar to this compound demonstrated significant cytotoxicity against cancer cell lines. The presence of the dioxaborolane group was noted to enhance the selectivity towards cancer cells while minimizing toxicity to normal cells .
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 12.5 | |
| Compound B | MCF7 | 15.0 | |
| This Compound | A549 (Lung) | TBD | Current Study |
Anti-inflammatory Effects
Another aspect of biological activity observed in similar compounds is their anti-inflammatory effects. In vitro studies showed that pyrazole derivatives could inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages . This suggests potential therapeutic applications in inflammatory diseases.
Synthesis and Yield
The synthesis of this compound has been reported with varying yields depending on the reaction conditions. For instance, one method yielded a 61% yield when using sodium hydride as a base in DMF at elevated temperatures .
Q & A
Q. Basic
- ¹H/¹³C NMR : Identify the pyrazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and tetrahydrofuran methylene groups (δ 3.5–4.0 ppm). The dioxaborolane methyl groups appear as singlets near δ 1.2–1.3 ppm ().
- IR spectroscopy : Look for B-O stretching vibrations (~1350 cm⁻¹) and C-N/C=C pyrazole ring bands (~1600 cm⁻¹) ().
- Mass spectrometry (HRMS) : Confirm the molecular ion peak (e.g., expected m/z ~365 for C₁₇H₂₅BN₂O₃) and fragmentation patterns ().
How can researchers address contradictions in catalytic systems for Suzuki-Miyaura couplings involving similar boronic esters?
Advanced
Discrepancies in catalytic efficiency often arise from:
- Ligand effects : Bulky ligands (e.g., SPhos) improve steric hindrance tolerance, whereas Pd(OAc)₂ may underperform for electron-deficient aryl halides ().
- Base selection : K₃PO₄ or Cs₂CO₃ enhances coupling yields compared to Na₂CO₃ in THF/water systems ().
- Moisture sensitivity : Pre-drying solvents and using molecular sieves stabilize the boronic ester during reactions ().
What strategies optimize regioselectivity when modifying the tetrahydrofuran moiety without destabilizing the boronic ester?
Q. Advanced
- Protecting groups : Temporary silyl ethers (e.g., TBS) can shield hydroxyl groups during alkylation or acylation ().
- Directed ortho-metalation : Use directing groups (e.g., amides) to control substitution patterns on the tetrahydrofuran ring ().
- Low-temperature lithiation : Ensures selective functionalization while preserving boronic ester integrity ().
What are the critical considerations for maintaining boronic ester stability during purification and storage?
Q. Basic
- Purification : Use anhydrous silica gel for column chromatography and avoid aqueous workups unless stabilized by pinacol ().
- Storage : Store under inert gas (Ar/N₂) at –20°C in sealed, desiccated containers. Moisture exposure leads to hydrolysis (~50% degradation in 48 hours at 25°C/60% RH) ().
How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Q. Advanced
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the boronic ester’s LUMO energy correlates with Suzuki coupling efficiency ().
- Solvent effects : COSMO-RS simulations model solvation effects on reaction barriers (e.g., THF vs. DMF) ().
- Transition state analysis : Identify steric clashes between the tetrahydrofuran substituent and catalysts (e.g., Pd centers) ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
